molecular formula C21H24N2O4S B11353067 N-(3-acetylphenyl)-1-(benzylsulfonyl)piperidine-4-carboxamide

N-(3-acetylphenyl)-1-(benzylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11353067
M. Wt: 400.5 g/mol
InChI Key: MBDPBELONUZJBC-UHFFFAOYSA-N
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Description

N-(3-ACETYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-acetylphenylamine with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperidine-4-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(3-ACETYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ACETYLPHENYL)-4-METHYLBENZENESULFONAMIDE
  • 1-TOSYL-1H-IMIDAZOLE
  • 4-METHYL-N-(PYRIDIN-4-YL)BENZENESULFONAMIDE
  • 1-ETHYL-4-TOSYLPIPERAZINE

Uniqueness

N-(3-ACETYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities. Its combination of an acetylphenyl group with a phenylmethanesulfonylpiperidine moiety makes it particularly effective in certain applications compared to its analogs .

Properties

Molecular Formula

C21H24N2O4S

Molecular Weight

400.5 g/mol

IUPAC Name

N-(3-acetylphenyl)-1-benzylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C21H24N2O4S/c1-16(24)19-8-5-9-20(14-19)22-21(25)18-10-12-23(13-11-18)28(26,27)15-17-6-3-2-4-7-17/h2-9,14,18H,10-13,15H2,1H3,(H,22,25)

InChI Key

MBDPBELONUZJBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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